molecular formula C18H19N3O2S B2986178 2-(azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one CAS No. 690252-02-9

2-(azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

Cat. No. B2986178
CAS RN: 690252-02-9
M. Wt: 341.43
InChI Key: FAPVZSRGFZLAQP-UHFFFAOYSA-N
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Description

2-(azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with a complex structure. It belongs to the class of pyrido[2,3-d]pyrimidines, which have shown diverse biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic effects . The compound’s molecular formula and structure are as follows:


Synthesis Analysis

    Condensation with Carboxylic Anhydrides or Acid Chlorides : When 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . Cyclization with Activated CH2 Group : In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . Reaction with Carboxylic Acid Chlorides : The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by addition of a base, affords pyrimidino[4,5-d][1,3]oxazines .

properties

IUPAC Name

5-(azepane-1-carbonyl)-10-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-7-6-10-21-15(12)19-16-13(17(21)22)11-14(24-16)18(23)20-8-4-2-3-5-9-20/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPVZSRGFZLAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

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